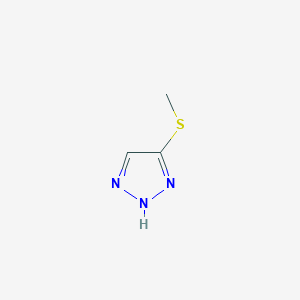

5-Methylmercapto-1,2,3-triazole

Description

BenchChem offers high-quality 5-Methylmercapto-1,2,3-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methylmercapto-1,2,3-triazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

111451-95-7 |

|---|---|

Molecular Formula |

C3H5N3S |

Molecular Weight |

115.16 g/mol |

IUPAC Name |

4-methylsulfanyl-2H-triazole |

InChI |

InChI=1S/C3H5N3S/c1-7-3-2-4-6-5-3/h2H,1H3,(H,4,5,6) |

InChI Key |

VEDXNNRTYCLCMP-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NNN=C1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Stability of 5-Methylmercapto-1,2,3-triazole

Abstract

The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, valued for its metabolic stability and synthetic accessibility. The introduction of a methylmercapto (or methylthio) group at the 5-position imparts unique electronic and steric properties, influencing the molecule's reactivity, stability, and potential as a pharmacophore. This guide provides a comprehensive analysis of the chemical properties and stability of 5-Methylmercapto-1,2,3-triazole, drawing upon established principles of heterocyclic and sulfur chemistry, and supported by available spectroscopic and reactivity data for analogous structures. We will delve into its synthesis, spectroscopic signature, and behavior under various chemical environments, offering insights for its application in drug discovery and development.

Introduction: The Significance of the 5-Methylmercapto-1,2,3-triazole Moiety

The 1,2,3-triazole ring is a five-membered heterocycle that has gained prominence in drug discovery, largely due to the advent of "click chemistry," which allows for its efficient and regioselective synthesis. This moiety is generally characterized by its high degree of aromaticity and stability towards acidic and basic hydrolysis, as well as oxidative and reductive conditions.

The incorporation of a methylthio group at the 5-position introduces a versatile functional handle. The sulfur atom can participate in hydrogen bonding and coordination with metallic centers in biological targets. Furthermore, the thioether linkage is susceptible to specific chemical transformations, such as oxidation, which can be exploited in prodrug strategies or for the modulation of a compound's physicochemical properties. This guide will systematically explore the synthesis, characterization, and stability of the parent 5-Methylmercapto-1,2,3-triazole.

Synthesis and Characterization

The synthesis of 5-Methylmercapto-1,2,3-triazole can be approached through two primary retrosynthetic pathways, both of which leverage fundamental reactions in heterocyclic chemistry.

Synthetic Pathways

The most common methods for constructing the 1,2,3-triazole ring are based on the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne. For the synthesis of 5-Methylmercapto-1,2,3-triazole, this can be adapted in two ways:

-

Route A: Cycloaddition with a Methylthio-alkyne: This involves the reaction of an azide with an alkyne already bearing the methylthio group.

-

Route B: Post-cycloaddition S-Methylation: This approach involves the initial formation of a 5-mercapto-1,2,3-triazole, followed by the alkylation of the thiol group with a methylating agent.

Caption: Synthetic routes to 5-Methylmercapto-1,2,3-triazole.

Spectroscopic Characterization

Table 1: Predicted Spectroscopic Data for 5-Methylmercapto-1,2,3-triazole

| Technique | Expected Features | Rationale/Comparison with Analogs |

| ¹H NMR | - S-CH₃: Singlet, ~2.5-2.8 ppm- C4-H: Singlet, ~7.5-8.5 ppm (if unsubstituted at N1/N2)- N-H: Broad singlet, variable chemical shift (if unsubstituted) | The methylthio protons are expected to be in the typical range for such groups. The chemical shift of the triazole ring proton can vary depending on the tautomeric form and solvent. |

| ¹³C NMR | - S-CH₃: ~14-16 ppm- C4 & C5: ~120-150 ppm | The methyl carbon signal is characteristic. The triazole ring carbons will have shifts influenced by the nitrogen and sulfur atoms. |

| IR (cm⁻¹) | - N-H stretch: ~3100-3300 (broad, if unsubstituted)- C=N stretch: ~1500-1600- C-S stretch: ~600-800 | These are characteristic vibrational modes for N-H triazoles and thioethers. |

| Mass Spec. | - Molecular Ion (M⁺): Expected- Key Fragments: Loss of N₂, CH₃S, and HCN | Fragmentation of the triazole ring often involves the loss of a nitrogen molecule (N₂). |

Chemical Stability

The stability of 5-Methylmercapto-1,2,3-triazole is a function of both the triazole ring and the methylthio substituent.

pH Stability

The 1,2,3-triazole ring is generally stable to both acidic and basic hydrolysis. However, the pKa of the triazole N-H can influence its properties in solution. The tautomeric equilibrium between the 1H and 2H forms can also be influenced by pH and solvent polarity. The methylthio group itself is stable across a wide pH range.

Thermal Stability

1,2,3-triazoles are known to be thermally robust heterocycles. However, they can undergo thermal decomposition at elevated temperatures, often initiated by the cleavage of the N1-N2 or N2-N3 bonds, leading to the extrusion of dinitrogen. The presence of substituents can influence the decomposition temperature. For instance, electron-withdrawing groups can affect the stability of the triazole ring. While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for 5-Methylmercapto-1,2,3-triazole is not available, it is expected to have significant thermal stability, likely decomposing at temperatures well above 200°C.

Oxidative and Reductive Stability

The stability of 5-Methylmercapto-1,2,3-triazole under oxidative and reductive conditions is primarily dictated by the methylthio group.

Caption: Key oxidative and reductive transformations.

Thioethers are readily oxidized to sulfoxides and subsequently to sulfones. This transformation can be achieved using various oxidizing agents, with meta-chloroperoxybenzoic acid (m-CPBA) being a common laboratory reagent for this purpose. The oxidation state of the sulfur atom significantly alters the electronic properties of the molecule, with sulfoxides and sulfones being more electron-withdrawing. This provides a valuable tool for modulating the properties of drug candidates.

Experimental Protocol: Oxidation of a Thioether to a Sulfoxide

-

Dissolution: Dissolve the thioether in a suitable solvent such as dichloromethane (DCM) or chloroform.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Addition of Oxidant: Add a solution of m-CPBA (1.1 equivalents) in the same solvent dropwise.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a solution of sodium thiosulfate, wash with sodium bicarbonate solution, and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

This is a general procedure and may require optimization for specific substrates.

The methylthio group can be removed through reductive desulfurization. Raney nickel is a classic reagent for this transformation, which cleaves the carbon-sulfur bond. This reaction is often performed under reflux in a protic solvent like ethanol.

Experimental Protocol: Desulfurization with Raney Nickel

-

Catalyst Preparation: Prepare a slurry of activated Raney nickel in ethanol.

-

Reaction Setup: To a solution of the methylthio-triazole in ethanol, add the Raney nickel slurry.

-

Reflux: Heat the mixture to reflux and monitor the reaction by TLC.

-

Filtration: After the reaction is complete, cool the mixture and carefully filter off the Raney nickel.

-

Purification: Concentrate the filtrate and purify the product as necessary.

Caution: Raney nickel is pyrophoric and should be handled with care.

Reactivity and Further Functionalization

The 5-Methylmercapto-1,2,3-triazole scaffold can be further functionalized at several positions:

-

N-Alkylation/Arylation: The nitrogen atoms of the triazole ring can be alkylated or arylated, leading to N1 or N2 substituted isomers. The regioselectivity of these reactions can be influenced by the reaction conditions and the nature of the electrophile.

-

Modification of the Methylthio Group: As discussed, the sulfur atom can be oxidized. The resulting sulfoxide and sulfone can then act as leaving groups in nucleophilic substitution reactions, allowing for the introduction of other functional groups at the 5-position.

Applications in Drug Development

The 5-Methylmercapto-1,2,3-triazole moiety can be incorporated into drug candidates to:

-

Serve as a Stable Scaffold: The triazole ring provides a metabolically robust core.

-

Engage in Specific Interactions: The sulfur atom can act as a hydrogen bond acceptor or coordinate with metal ions in enzyme active sites.

-

Enable Prodrug Strategies: The thioether can be oxidized in vivo to a more polar sulfoxide or sulfone, potentially altering the compound's solubility, cell permeability, and pharmacokinetic profile.

Conclusion

5-Methylmercapto-1,2,3-triazole is a versatile heterocyclic compound with a rich chemical landscape. Its synthesis is accessible through established cycloaddition and S-alkylation methodologies. The stability of the triazole core, combined with the tunable reactivity of the methylthio group, makes it an attractive building block for the design of novel therapeutic agents. A thorough understanding of its spectroscopic properties and chemical stability under various conditions is crucial for its effective utilization in medicinal chemistry and drug development.

References

-

Der Pharma Chemica, N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies, [Link]

-

International Journal of Research in Engineering and Science, Synthesis, Characterization of substituted 5-(methylthio)- 1-(3-((1-phenyl-1H-1,2,3-triazol-4-yl, [Link]

-

Royal Society of Chemistry, 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science, [Link]

-

International Journal of Pharmaceutical Sciences and Research, Synthesis, spectral analysis and in vitro anticancer activity of 1,2,3-triazole derivatives and their molecular docking studies, [Link]

-

Semantic Scholar, Synthesis and pharmacological activity of 5-substituted-s-triazole-3-thiols, [Link]

-

Scientific Research Publishing, Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles, [Link]

-

Ukrainian Biopharmaceutical Journal, Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate, [Link]

-

Royal Society of Chemistry, 1H and 13C NMR Data for triazole 1, [Link]

-

National Center for Biotechnology Information, Computational investigations of click-derived 1,2,3-triazoles as keystone ligands for complexation with transition metals: a review, [Link]

-

Iraqi Journal of Science, Synthesis and Characterization of Some New 1,2,3-Triazole,Pyrazolin-5-one and thiazolidinone Derivatives, [Link]

-

International Journal of Research in Pharmaceutical and Chemical Sciences, SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING, [Link]

-

Beilstein Journals, Supporting Information Anomeric 1,2,3-triazole-linked sialic acid derivatives show selective inhibition towards a bacterial neur, [Link]

-

National Institute of Standards and Technology, 3-Amino-1-methyl-5-methylthio-1,2,4-triazole, [Link]

-

Pharmacia, ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients, [Link]

-

MDPI, Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives, [Link]

-

Indian Academy of Sciences, raney nickel reductions-part i, [Link]

-

ResearchGate, Basicity of N‐H‐ and N‐Methyl‐1,2,3‐triazoles in the Gas Phase, in Solution, and in the Solid State − An Experimental and Theoretical Study, [Link]

-

ResearchGate, Assigned ¹H and ¹³C NMR peaks of triazole 5b, [Link]

-

ResearchGate, (PDF) A computational study of Di-substituted 1,2,3-triazole derivatives as potential drug candidates against Mycobacterium tuberculosis : 3D-QSAR, molecular docking, molecular dynamics, and ADMETox, [Link]

-

MDPI, 1,2,3-Triazoles as Biomimetics in Peptide Science, [Link]

-

MDPI, Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis, [Link]

-

Royal Society of Chemistry, Mass spectra of 1,2,3-triazoles, [Link]

-

ResearchGate, Regioselective N-sulfonylation of 3-(methylthio)-1H-1,2,4-triazol-5-amine: Spectroscopic, thermal, crystal structure, and anticancer studies | Request PDF, [Link]

-

Sciex, Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology, [Link]

- Royal Society of Chemistry, Oxidation of 3-acetyl-5-methylthio-2-phenyl-2,3-dihydro-1,3,4-thiadiazole with m-chloroperbenzoic acid and nucleophilic substitution of the oxidation product, 3-acetyl-5-methylsulphinyl-

The Ascendant Therapeutic Potential of Methylmercapto Triazoles: A Technical Guide to Biological Activity and Pharmacophore Modeling

Abstract

The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for a multitude of clinically significant therapeutic agents.[1][2][3][4] The strategic incorporation of a methylmercapto (-SCH3) moiety onto this privileged heterocycle has emerged as a powerful approach to modulate and enhance biological activity. This technical guide provides an in-depth exploration of the diverse biological activities of methylmercapto triazoles, delving into their antimicrobial, antifungal, anticancer, and enzyme inhibitory properties. Furthermore, we will elucidate the principles and practical applications of pharmacophore modeling as a pivotal tool in the rational design and optimization of novel methylmercapto triazole-based drug candidates. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising class of compounds.

Introduction: The 1,2,4-Triazole Core and the Influence of the Methylmercapto Group

The five-membered 1,2,4-triazole ring, with its three nitrogen atoms, is a bioisostere for esters and amides, capable of participating in hydrogen bonding and other non-covalent interactions with biological targets.[5] This inherent versatility has led to its widespread use in the development of drugs across various therapeutic areas.[2][4] The introduction of a mercapto (-SH) group, and subsequently a methylmercapto (-SCH3) group, at various positions of the triazole ring profoundly influences the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and steric profile.[6] These modifications can lead to enhanced binding affinity for target enzymes, improved pharmacokinetic properties, and novel mechanisms of action.[6] The methylmercapto group, in particular, can engage in hydrophobic interactions within protein binding pockets and is less susceptible to metabolic oxidation compared to the free thiol group, potentially leading to improved metabolic stability.

A Spectrum of Biological Activities

Methylmercapto triazole derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising lead compounds for a variety of diseases.

Antimicrobial and Antifungal Activity

The rise of drug-resistant microbial and fungal infections presents a significant global health challenge, necessitating the development of novel therapeutic agents.[4] Methylmercapto triazoles have emerged as a promising class of antimicrobial and antifungal compounds.[3][7][8]

Mechanism of Action: A primary mechanism of antifungal action for many triazole derivatives is the inhibition of cytochrome P450-dependent enzymes, particularly lanosterol 14α-demethylase (CYP51).[4][9][10] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[10] Inhibition of CYP51 disrupts membrane integrity, leading to fungal growth arrest or cell death.[9] The methylmercapto group can contribute to the binding affinity and selectivity for fungal CYP51 over its human counterparts.

Diagram: Antifungal Mechanism of Action of Triazoles

Caption: Inhibition of ergosterol biosynthesis by methylmercapto triazoles.

Anticancer Activity

Cancer remains a leading cause of mortality worldwide, and the development of novel, more effective, and less toxic anticancer agents is a critical area of research.[5][11] Several studies have highlighted the potent anticancer activity of methylmercapto triazole derivatives against various cancer cell lines.[11][12][13][14]

Potential Mechanisms of Action: The anticancer effects of these compounds are often multifactorial and can include:

-

Enzyme Inhibition: Targeting enzymes crucial for cancer cell proliferation and survival, such as tyrosine kinases, carbonic anhydrases, and aromatase.[5][15]

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells through various signaling pathways.

-

Cell Cycle Arrest: Halting the progression of the cell cycle, thereby preventing cancer cell division.[13]

For instance, certain mercapto-1,2,4-triazole-quinoline hybrids have shown notable potency against prostate cancer cell lines.[12]

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. Some mercapto-1,2,4-triazole derivatives have demonstrated significant anti-inflammatory properties.[1][6]

Mechanism of Action: A primary mechanism for the anti-inflammatory effects of some triazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[16][17] By inhibiting COX-2, these compounds can reduce the production of pro-inflammatory prostaglandins.

Enzyme Inhibition

Beyond the aforementioned targets, methylmercapto triazoles have shown inhibitory activity against a range of other enzymes, including:

-

Urease: Inhibition of urease is relevant in the context of infections caused by Helicobacter pylori.[18][19]

-

α-Glucosidase: Inhibition of this enzyme can be a therapeutic strategy for managing type 2 diabetes.[18][19]

-

Tyrosinase: Inhibition of tyrosinase is of interest in the cosmetic industry for skin lightening and in agriculture to prevent fruit browning.[20]

Pharmacophore Modeling: A Rational Approach to Drug Design

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity.[15][16][21] This approach is instrumental in virtual screening to identify novel hit compounds and in lead optimization to enhance potency and selectivity.[15][17]

A pharmacophore model typically consists of features such as:

-

Hydrogen bond acceptors and donors

-

Hydrophobic regions

-

Aromatic rings

-

Positive and negative ionizable groups

Diagram: Pharmacophore Modeling Workflow

Caption: A typical workflow for pharmacophore model generation and application.

Step-by-Step Protocol for Pharmacophore Modeling of Methylmercapto Triazole Derivatives

This protocol outlines a generalized workflow for developing a pharmacophore model for a specific biological target.

-

Preparation of the Training Set:

-

Compile a structurally diverse set of at least 15-20 methylmercapto triazole derivatives with known biological activity (e.g., IC50 values) against the target of interest.

-

Ensure a significant range of activity within the training set.

-

Generate low-energy 3D conformations for each molecule using computational chemistry software.

-

-

Pharmacophore Feature Identification:

-

Identify potential pharmacophoric features (hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings, etc.) present in the training set molecules.

-

This can be done manually or using automated feature detection algorithms within the modeling software.

-

-

Pharmacophore Hypothesis Generation:

-

Utilize a pharmacophore generation program (e.g., Catalyst, Phase, LigandScout) to align the training set molecules and identify common feature arrangements.

-

The software will generate a series of pharmacophore hypotheses, each with a corresponding statistical score (e.g., cost, survival score).

-

-

Hypothesis Validation:

-

Internal Validation: Assess the ability of the generated hypotheses to correctly rank the activity of the training set compounds.

-

External Validation:

-

Test Set: Compile a separate set of active compounds (not included in the training set) and evaluate if the pharmacophore model can identify them.

-

Decoy Set: Create a large set of drug-like molecules with different topologies that are assumed to be inactive. A good pharmacophore model should have a low hit rate for the decoy set.

-

-

-

Database Screening and Hit Identification:

-

Use the validated pharmacophore model as a 3D query to screen large compound databases (e.g., ZINC, ChEMBL) for molecules that fit the hypothesis.[15]

-

Rank the identified hits based on their fit score and other properties (e.g., drug-likeness).

-

-

Molecular Docking and Further Refinement:

Synthesis of Methylmercapto Triazoles: A Representative Protocol

The synthesis of 3-methylmercapto-1,2,4-triazoles often proceeds from the corresponding 3-mercapto-1,2,4-triazoles, which can be synthesized through the cyclization of thiosemicarbazide derivatives.[1][22][23]

Protocol: Synthesis of 5-Aryl-3-methylthio-4H-1,2,4-triazole

-

Step 1: Synthesis of 5-Aryl-4H-1,2,4-triazole-3-thiol:

-

To a solution of an appropriate aryl thiosemicarbazide (1 equivalent) in ethanol, add a solution of sodium hydroxide (1.2 equivalents) in water.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to a pH of 5-6.

-

The precipitated solid is filtered, washed with cold water, and dried to yield the 5-aryl-4H-1,2,4-triazole-3-thiol.

-

-

Step 2: S-Methylation:

-

Dissolve the 5-aryl-4H-1,2,4-triazole-3-thiol (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Add a base such as potassium carbonate (1.5 equivalents).

-

Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

After completion, pour the reaction mixture into ice-cold water.

-

The precipitated product is filtered, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 5-aryl-3-methylthio-4H-1,2,4-triazole.

-

Quantitative Data Summary

The following table summarizes the biological activity of selected methylmercapto triazole derivatives from the literature.

| Compound Class | Target Organism/Cell Line | Biological Activity | Potency (IC50/MIC) | Reference |

| Pyrimidinyl-1,2,4-triazoles | P. aeruginosa | Antibacterial | More active than Chloramphenicol | [7] |

| Thioacetamide-triazoles | E. coli | Antibacterial | Excellent Inhibition | [24] |

| 1,2,4-Triazole-quinoline hybrids | DU-145 (Prostate Cancer) | Anticancer | IC50 = 17.91 ± 2.1 μM | [12] |

| Azinane-triazole derivatives | α-glucosidase | Enzyme Inhibition | IC50 = 36.74 ± 1.24 µM | [18] |

| 1,2,4-Triazole-3-thiones | Urease | Enzyme Inhibition | Moderate Activity | [19] |

Conclusion and Future Perspectives

Methylmercapto triazoles represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. The strategic incorporation of the methylmercapto group offers a valuable tool for medicinal chemists to fine-tune the pharmacological properties of triazole-based scaffolds. The integration of computational methods, such as pharmacophore modeling and molecular docking, with traditional synthetic and biological evaluation will undoubtedly accelerate the discovery and development of novel methylmercapto triazole derivatives as next-generation therapeutic agents. Future research should focus on exploring the structure-activity relationships of this scaffold against a wider range of biological targets, as well as optimizing their pharmacokinetic and toxicological profiles to advance the most promising candidates into clinical development.

References

-

Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors. PubMed Central. Available at: [Link]

-

Pharmacophore model for the rational optimization of triazole antifungal agents. ResearchGate. Available at: [Link]

-

Discovery of potential 1,2,4-triazole derivatives as aromatase inhibitors for breast cancer: pharmacophore modelling, virtual screening, docking, ADMET and MD simulation. Taylor & Francis Online. Available at: [Link]

-

Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl- 1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors. MDPI. Available at: [Link]

-

Overview of Mercapto-1,2,4-Triazoles. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. ResearchGate. Available at: [Link]

-

A review: Biological importance of mercapto substituted 1,2,4-triazole derivatives. ResearchGate. Available at: [Link]

-

A Pharmacophore modeling hypothesis of FDA approved compounds along selected features and distances. ResearchGate. Available at: [Link]

-

Biological Potentials of Biological Active Triazole Derivatives: A Short Review. Longdom Publishing. Available at: [Link]

-

Design, synthesis, and evaluation of the antimycobacterial activity of 3-mercapto-1,2,4-triazole–pyrrole hybrids. ResearchGate. Available at: [Link]

-

Synthesis and Tactics of Organic Synthesis of 6-(5-mercapto-4R-4H-1,2,4-triazol-3-YL)pyrimidine-2,4(1H,3H)-dione Derivatives. MDPI. Available at: [Link]

-

Antimicrobial Screening of Some Newly Synthesized Triazoles. Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link]

-

Anticancer Activity of Some Mercapto Substituted 4-amino-1, 2, 4-Triazoles : A Review. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

-

Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. National Institutes of Health. Available at: [Link]

-

Diversity-oriented rapid assembly of mercapto-1,2,4-triazoles and quinolines and exploring their cytotoxic activity for prostate and breast cancer cell lines. Penn State Research Database. Available at: [Link]

-

1,2,4-Triazoles as Important Antibacterial Agents. MDPI. Available at: [Link]

-

Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central. Available at: [Link]

-

Triazole derivatives with improved in vitro antifungal activity over azole drugs. Dovepress. Available at: [Link]

-

Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes. MDPI. Available at: [Link]

-

Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. PubMed Central. Available at: [Link]

-

Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. MDPI. Available at: [Link]

-

Synthesis, antibacterial and surface activity of 1,2,4-triazole derivatives. Semantic Scholar. Available at: [Link]

-

Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. PubMed Central. Available at: [Link]

-

The chemistry of mercapto- and thione- substituted 1,2,4-triazoles and their utility in heterocyclic synthesis. Semantic Scholar. Available at: [Link]

-

Antifungal Properties of 1,2,4-Triazoles. ISRES Publishing. Available at: [Link]

-

Antimicrobial Activity of Synthesized 2-Methylthiobenzo[g][16][17][21]- triazolo[1,5-a]quinazoline Derivatives. PubMed. Available at: [Link]

-

A comprehensive review on triazoles as anticancer agents. DergiPark. Available at: [Link]

-

Development of mercapto-phenyl-1,2,4-triazole bearing thio-quinoline as a novel class of tyrosinase inhibitors: an in vitro and in silico study. PubMed Central. Available at: [Link]

-

Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. MDPI. Available at: [Link]

-

Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers. Available at: [Link]

-

A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles. ResearchGate. Available at: [Link]

-

1,2,4-Triazoles: Synthetic approaches and pharmacological importance. (Review). ResearchGate. Available at: [Link]

-

SYNTHESIS, ENZYME INHIBITION AND DOCKING STUDIES OF 1,2,4-TRIAZOLES DERIVED FROM ALIPHATIC ESTERS. Revue Roumaine de Chimie. Available at: [Link]

-

Synthesis and Structure–Activity Relationship of Thioacetamide-Triazoles against Escherichia coli. MDPI. Available at: [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. longdom.org [longdom.org]

- 3. microbiologyjournal.org [microbiologyjournal.org]

- 4. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. rjptonline.org [rjptonline.org]

- 7. mdpi.com [mdpi.com]

- 8. Antimicrobial Activity of Synthesized 2-Methylthiobenzo[g][1,2,4]- triazolo[1,5-a]quinazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety [mdpi.com]

- 11. ijprajournal.com [ijprajournal.com]

- 12. pure.psu.edu [pure.psu.edu]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

- 14. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 19. One moment, please... [revroum.lew.ro]

- 20. Development of mercapto-phenyl-1,2,4-triazole bearing thio-quinoline as a novel class of tyrosinase inhibitors: an in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. mdpi.com [mdpi.com]

Electronic Effects of the Methylmercapto Group on the 1,2,3-Triazole Ring

Executive Summary

The 1,2,3-triazole scaffold is a cornerstone of modern medicinal chemistry, primarily due to its accessibility via Click Chemistry (CuAAC). However, the electronic tuning of this ring remains underutilized. The methylmercapto group (–SMe, methylthio) represents a unique "electronic chameleon" when directly attached to the triazole core. Unlike the strongly donating methoxy (–OMe) or strongly withdrawing nitro (–NO2) groups, the –SMe moiety offers a subtle balance of inductive withdrawal (–I) and resonance donation (+R), characterized by a Hammett substituent constant (

Theoretical Framework: The Sulfur "Chameleon"

Electronic Duality

The electronic influence of the methylmercapto group on the electron-deficient 1,2,3-triazole ring is governed by two opposing vectors:

-

Inductive Effect (-I): Sulfur (electronegativity

) is slightly more electronegative than Carbon ( -

Resonance Effect (+R): The 3p lone pair on sulfur can overlap with the

-system of the triazole. Although 3p-2p overlap is less efficient than 2p-2p (as seen in oxygen), the high polarizability of sulfur allows it to stabilize positive charge effectively.

This duality is quantified by the Hammett constants:

| Substituent | |||

| –SMe | +0.15 | 0.00 | -0.60 |

| –OMe | +0.12 | -0.27 | -0.78 |

| –Me | -0.07 | -0.17 | -0.31 |

Table 1: Comparative Hammett Constants. Note that while SMe is inductively withdrawing (positive

Frontier Molecular Orbital (FMO) Modulation

The 1,2,3-triazole ring is inherently electron-deficient (similar to pyridine). Direct attachment of an –SMe group at the C4 or C5 position raises the energy of the Highest Occupied Molecular Orbital (HOMO).

-

Mechanism: The sulfur lone pair acts as a donor, pushing electron density into the ring.

-

Consequence: This makes the triazole more susceptible to electrophilic attack (e.g., halogenation) and alters the pKa of the remaining C-H bond.

Resonance Visualization

The following diagram illustrates how the sulfur atom donates electron density into the triazole ring, specifically stabilizing the N3 position.

Figure 1: Resonance donation mechanism of the SMe group into the triazole

Synthetic Methodologies: Direct Installation

Installing an –SMe group directly onto the triazole ring requires bypassing the standard "Click" chemistry (which usually installs groups via a methylene linker). The two most robust protocols are C5-Lithiation/Trapping and Cycloaddition with Thioalkynes .

Protocol A: Regioselective C5-Lithiation (The Gold Standard)

This method is preferred for modifying existing 1-substituted-1,2,3-triazoles. The C5 proton is relatively acidic (pKa ~27), allowing for deprotonation by strong bases.

Reagents:

-

Substrate: 1-Phenyl-1,2,3-triazole (or alkyl derivatives).[1]

-

Base: n-Butyllithium (n-BuLi), 2.5 M in hexanes.

-

Electrophile: Dimethyl disulfide (MeSSMe).

-

Solvent: Anhydrous THF.

Step-by-Step Protocol:

-

Preparation: Flame-dry a 50 mL round-bottom flask under Argon atmosphere. Add 1-substituted-1,2,3-triazole (1.0 eq) and anhydrous THF (0.2 M concentration).

-

Cryogenic Cooling: Cool the solution to -78°C (dry ice/acetone bath). Critical: Failure to cool adequately will result in ring fragmentation (Dimroth rearrangement).

-

Lithiation: Add n-BuLi (1.1 eq) dropwise over 10 minutes. Stir at -78°C for 45 minutes. The solution typically turns yellow/orange, indicating the formation of the lithio-species.

-

Trapping: Add Dimethyl disulfide (1.2 eq) neat, dropwise.

-

Warming: Allow the reaction to warm to room temperature over 2 hours.

-

Workup: Quench with saturated NH4Cl. Extract with EtOAc.

Protocol B: Cycloaddition with Thioalkynes

For de novo synthesis of 4-SMe triazoles.

-

Reactants: Organic Azide (

) + 1-(Methylthio)-1-propyne or similar thio-alkynes. -

Catalyst: CuI / DIPEA (Standard CuAAC conditions).

-

Note: Regioselectivity can be an issue.[2][3][4][5] Copper catalysis typically yields the 1,4-isomer, placing the SMe group at C4 if a terminal thioalkyne is used (rare), or C5 if an internal thioalkyne is used.

Figure 2: Workflow for the regioselective C5-functionalization of 1,2,3-triazoles.

Medicinal Chemistry Implications[1][4][6][7][8]

The "Sulfoxide Switch" (Metabolic Activation)

The –SMe group is not metabolically inert. In vivo, it serves as a substrate for Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s.

-

Phase I Metabolism: SMe

S(O)Me (Sulfoxide) -

Electronic Shift: This metabolic transformation drastically alters the electronics of the drug.

-

SMe:

(Neutral/Donating) -

S(O)Me:

(Strong Withdrawing) -

SO2Me:

(Very Strong Withdrawing)

-

Strategic Use: This can be used as a prodrug strategy. The neutral SMe derivative may have better membrane permeability (higher logP). Once inside the cell or liver, oxidation converts it into a strong electron-withdrawing group, which could activate the molecule for target binding or alter its solubility profile.

Lipophilicity and Bioisosterism

The SMe group is often used as a bioisostere for a methoxy (–OMe) or ethyl (–Et) group.

-

Lipophilicity: SMe is significantly more lipophilic (

) than OMe ( -

Application: If a lead compound containing a triazole is too polar to cross the Blood-Brain Barrier (BBB), substituting a C-H or C-OMe with C-SMe can increase logP by ~0.6 units, improving CNS penetration.

Physicochemical Characterization Data

When synthesizing these derivatives, the following spectral characteristics confirm the successful installation of the SMe group.

| Property | SMe-Triazole Characteristic Signal | Notes |

| Distinctive sharp singlet, typically upfield of OMe. | ||

| Carbon attached to S is shielded relative to O-Me. | ||

| IR Spectroscopy | ~690–700 cm | Weak band, often obscured in fingerprint region. |

| Mass Spec | M+2 peak (~4.5% abundance) | Diagnostic |

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

-

Raap, R. (1971). Lithiation of 1,2,3-triazoles.[6] Canadian Journal of Chemistry, 49(11), 1792-1798. Link

-

Begtrup, M., & Larsen, P. (1990). Alkylation, acylation, and silylation of 1,2,3-triazoles via 5-lithio derivatives. Acta Chemica Scandinavica, 44, 1050-1057. Link

-

Larsen, G. L., et al. (1988). In vitro metabolism of the methylthio group... Xenobiotica, 18(3), 313-322. Link

-

Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315. Link

Sources

- 1. Triazole-(p-tolylthio)methyl hybrids via click chemistry: synthesis, molecular docking, and evaluation as promising anticancer candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

- 3. youtube.com [youtube.com]

- 4. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

Methodological & Application

Application Notes & Protocols: Leveraging 5-Methylmercapto-1,2,3-triazole Scaffolds in Click Chemistry

Abstract

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," provides an exceptionally robust and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles.[1][2] This five-membered heterocycle is not merely a passive linker; its inherent stability, hydrogen bonding capabilities, and strong dipole moment make it a privileged pharmacophore in modern drug discovery.[3][4] This guide delves into a specialized subclass: the 5-Methylmercapto-1,2,3-triazoles . The introduction of the methylthio (-SMe) group at the C5 position offers a unique handle for modulating the scaffold's electronic properties, lipophilicity, and metabolic stability, while also presenting opportunities for advanced "post-click" functionalization. We present here detailed synthetic strategies, application protocols for medicinal chemistry and bioconjugation, and expert insights into leveraging this versatile scaffold.

The Scientific Rationale: Why the 5-Methylmercapto Moiety?

The 1,2,3-triazole core is a well-established bioisostere for the amide bond, offering enhanced stability against enzymatic degradation.[4][5] Functionalization at the C5 position, which is not accessible through standard CuAAC of terminal alkynes, allows for the creation of 1,4,5-trisubstituted triazoles, expanding the chemical space available for structure-activity relationship (SAR) studies.[6]

The 5-methylmercapto group offers distinct advantages:

-

Modulation of Physicochemical Properties: The thioether linkage enhances lipophilicity, which can improve membrane permeability.[7]

-

Metabolic Handle: The sulfur atom is susceptible to in vivo oxidation to the corresponding sulfoxide and sulfone, which can alter the compound's solubility, polarity, and pharmacodynamic profile. This offers a built-in mechanism for creating prodrugs or active metabolites.[7]

-

Structural Versatility: The -SMe group can serve as a unique vector for molecular design, influencing the overall conformation and interaction with biological targets.

-

Synthetic Handle for Post-Click Modification: The sulfur atom can be a site for further chemical elaboration, expanding molecular diversity from a common triazole intermediate.

Below, we detail two primary synthetic routes to access this valuable scaffold.

Synthesis of 5-Methylmercapto-1,2,3-triazole Scaffolds

The synthesis of these scaffolds can be approached via two main strategies: a direct approach using a pre-functionalized building block or a more versatile post-click modification strategy.

Strategy A: Direct Cycloaddition with a Thioether-Containing Alkyne

This is the most straightforward approach, involving a standard CuAAC reaction where the alkyne partner already contains the requisite thioether group. The stability of the thioether moiety to standard click conditions makes this a robust method.[7]

Caption: Workflow for the direct synthesis of a thioether-containing triazole.

Protocol 2.1: General Procedure for Direct CuAAC Synthesis

Causality: This protocol utilizes the in-situ reduction of Copper(II) sulfate by sodium ascorbate to generate the active Cu(I) catalyst, a widely adopted and reliable method that avoids the need to handle potentially unstable Cu(I) salts.[1][8] The use of a t-BuOH/water solvent system accommodates a wide range of substrate polarities.

-

Reagent Preparation: In a suitable reaction vessel, dissolve the organic azide (1.0 eq) and the thioether-containing terminal alkyne (e.g., 3-(methylthio)prop-1-yne) (1.1 eq) in a 1:1 mixture of t-butanol and water (to achieve a final concentration of ~0.2 M).

-

Catalyst Addition: To the stirring solution, add a freshly prepared aqueous solution of sodium ascorbate (0.3 eq, from a 1 M stock) followed by an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq, from a 0.5 M stock).

-

Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction is often accompanied by a color change from light blue to a greenish or yellowish suspension. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting azide is consumed (typically 4-18 hours).[9]

-

Workup and Isolation: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: The crude product can be purified by silica gel column chromatography to yield the pure 1,4-disubstituted 5-methylmercapto-1,2,3-triazole derivative.

Strategy B: Post-Click C5-Functionalization

This advanced strategy offers greater flexibility, allowing for the introduction of the methylmercapto group after the triazole ring has been formed. This is particularly useful for creating libraries of compounds where C1, C4, and C5 substituents are varied independently. The key is to first synthesize a C5-functionalized triazole, such as a 5-iodo-1,2,3-triazole, which can then undergo nucleophilic substitution.[10]

Caption: Two-step workflow for Post-Click C5-thiolation.

Protocol 2.2: Synthesis of 5-Iodo-1,2,3-triazole Intermediate

Causality: This reaction proceeds via a copper-triazolide intermediate which is then trapped by an iodine source. The use of a ligand like TBTA or THPTA is often crucial to stabilize the copper catalyst and facilitate the reaction.[8]

-

Setup: To a solution of the organic azide (1.0 eq) and iodoalkyne (1.2 eq) in a suitable solvent like DMF or acetonitrile, add an amine base such as diisopropylethylamine (DIPEA, 2.0 eq).

-

Catalysis: Add Copper(I) iodide (CuI, 0.1 eq).

-

Reaction: Stir the mixture at room temperature until TLC or LC-MS analysis indicates full consumption of the azide.

-

Isolation: Perform an aqueous workup and purify by column chromatography to obtain the 5-iodo-1,2,3-triazole intermediate.

Protocol 2.3: C5-Thiolation of the Iodo-triazole Intermediate

Causality: The electron-withdrawing nature of the triazole ring activates the C5 position for nucleophilic aromatic substitution. Sodium thiomethoxide is a potent nucleophile that readily displaces the iodide.

-

Setup: Dissolve the 5-iodo-1,2,3-triazole intermediate (1.0 eq) in anhydrous DMF.

-

Nucleophile Addition: Add sodium thiomethoxide (NaSMe, 1.5 eq) portion-wise at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature or heat gently (e.g., 50-60 °C) to drive the reaction to completion. Monitor by TLC.

-

Quenching and Workup: Carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

-

Purification: Purify the crude material by silica gel chromatography to yield the target 5-methylmercapto-1,2,3-triazole.

Application Note 1: Drug Discovery and Medicinal Chemistry

The 5-methylmercapto-1,2,3-triazole scaffold serves as an excellent starting point for building libraries of potential therapeutic agents, with reported applications in antimicrobial and anticancer research.[7][9]

Workflow: Library Synthesis for Antimicrobial Screening

This workflow illustrates the generation of a focused library based on a core scaffold, a common strategy in lead optimization.

Caption: Drug discovery workflow using the 5-SMe-triazole scaffold.

Protocol 3.1: Synthesis and Screening of a Focused Antimicrobial Library

Causality: This protocol leverages the efficiency of click chemistry to rapidly generate a diverse set of analogues from a common intermediate. By varying the substituent 'R' on the azide, chemists can systematically probe the chemical space around the core scaffold to identify key structural features required for biological activity.

-

Scaffold Synthesis: Synthesize a key intermediate, such as 4-azidophenyl methyl sulfide, which will serve as the azide component.

-

Library Generation: In a 96-well plate format, dispense the azide intermediate into each well. Add a unique terminal alkyne from a pre-selected library to each well (1.1 eq).

-

Automated Reaction: Add the Cu(I) catalyst system (as described in Protocol 2.1) to each well using a liquid handler. Seal the plate and allow it to react at room temperature on a plate shaker.

-

High-Throughput Purification: Purify the compounds using mass-directed automated preparative HPLC.

-

Antimicrobial Screening: Screen the purified compounds against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) using a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

-

SAR Analysis: Correlate the MIC values with the structural variations in the 'R' group to establish a structure-activity relationship. For example, it might be found that electron-withdrawing groups on an aromatic 'R' substituent enhance activity.[9]

| Compound ID | R-Group (on Azide) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| Ref-Drug | Ciprofloxacin | 1 | 0.5 |

| LIB-001 | Phenyl | 32 | 64 |

| LIB-002 | 4-Fluorophenyl | 16 | 32 |

| LIB-003 | 4-Nitrophenyl | 8 | 16 |

| LIB-004 | 4-Methoxyphenyl | 64 | >64 |

| LIB-005 | 2-Thienyl | 16 | 32 |

Table 1: Representative SAR data for a hypothetical library of 5-methylmercapto-1,2,3-triazole derivatives. This data illustrates how systematic modification can lead to the identification of potent analogues (e.g., LIB-003).

Application Note 2: Bioconjugation and Chemical Biology

The 5-methylmercapto-1,2,3-triazole scaffold can be incorporated into bioconjugation reagents. The thioether provides a unique chemical handle that is orthogonal to many other functional groups used in chemical biology.

Protocol 4.1: Synthesis of a 5-SMe-Triazole-PEG-Azide Bioconjugation Reagent

Causality: This protocol creates a bifunctional linker. One end (the alkyne) is used to install the 5-SMe-triazole via click chemistry. The other end (the azide) is now available for a subsequent click reaction to a biomolecule that has been metabolically labeled with an alkyne, demonstrating the modularity of the approach.

-

Initial Click Reaction: Perform a CuAAC reaction (as per Protocol 2.1) between 5-iodo-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole (1.0 eq) and a mono-azido PEG linker (e.g., Azide-PEG4-Amine, 1.0 eq). This reaction consumes the alkyne and leaves a terminal amine on the PEG chain. Purify the resulting 5-iodo-triazole-PEG-amine.

-

Thiolation: Convert the 5-iodo group to the 5-methylmercapto group using sodium thiomethoxide as described in Protocol 2.3. Purify the 5-SMe-triazole-PEG-amine.

-

Azide Installation: React the terminal amine of the purified product with an azide-transfer reagent (e.g., imidazole-1-sulfonyl azide) to convert the amine into a terminal azide.

-

Final Purification: Purify the final product, 5-SMe-Triazole-PEG-Azide , by reverse-phase HPLC. This reagent is now ready to be "clicked" onto alkyne-modified proteins, nucleic acids, or surfaces.

Troubleshooting and Key Considerations

-

Side Reactions: In biological contexts, particularly in cell lysates, free cysteine thiols can sometimes participate in the CuAAC reaction, leading to off-target labeling.[11] It is crucial to run appropriate controls, such as omitting the azide or alkyne partner, to identify non-specific interactions.

-

Catalyst Toxicity: The cytotoxicity of copper is a concern for live-cell imaging. The use of copper-chelating ligands (e.g., THPTA, TBTA) is essential to minimize cellular damage.[8] For in-vivo applications, strain-promoted azide-alkyne cycloaddition (SPAAC) is the preferred copper-free alternative.

-

Regioselectivity: While CuAAC is highly regioselective for the 1,4-isomer, other catalysts (e.g., Ruthenium) can yield the 1,5-isomer.[12] Careful selection of the catalyst is paramount to ensure the desired connectivity.

-

Sulfur Oxidation: The methylthio group can be sensitive to strong oxidizing agents. Reaction conditions should be chosen carefully to preserve its integrity. Conversely, this sensitivity can be exploited for controlled conversion to sulfoxides/sulfones if desired.

References

-

Šimokaitienė, J., et al. (2024). Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. ACS Publications. [Link]

-

Gorre, B., et al. (2023). Synthesis, Characterization of substituted 5-(methylthio)- 1-(3-((1-phenyl-1H-1,2,3-triazol-4-yl) methoxy) phenyl)-1H-tetrazole and evaluation of their anti-microbial activity. International Journal of Research in Engineering and Science (IJRES). [Link]

-

Carballo, R. M., et al. (2016). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). MDPI. [Link]

-

Nikalje, A. P. (2019). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. European Journal of Medicinal Chemistry. [Link]

-

Mahajan, N.S., et al. (2012). A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. Journal of Pharmacy Research. [Link]

-

Veronesi, M., et al. (2017). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. IRIS Unimore. [Link]

-

Jiang, Y., & Qin, G. (2024). Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives. MDPI. [Link]

-

Deng, X., et al. (2017). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. Molecules. [Link]

-

Guchhait, S. K., et al. (2020). Late-Stage Functionalization Strategies of 1,2,3-Triazoles: A Post-Click Approach in Organic Synthesis. The Journal of Organic Chemistry. [Link]

-

Al-Masoudi, N. A., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules. [Link]

-

Zhang, C., et al. (2007). Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. Molecules. [Link]

-

Frontiers Media. (2024). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers in Pharmacology. [Link]

-

Rodionov, V. O., et al. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. [Link]

-

Ghafor, A. A., et al. (2022). An experimental and mechanism study on the regioselective click reaction toward the synthesis of thiazolidinone-triazole. Scientific Reports. [Link]

-

Al-Majid, A. M., et al. (2024). Triazole-(p-tolylthio)methyl hybrids via click chemistry: synthesis, molecular docking, and evaluation as promising anticancer candidates. RSC Advances. [Link]

-

McIver, A. L., et al. (2012). Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition. Chemical Communications. [Link]

-

Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]

-

D’Hooghe, M., et al. (2011). Synthesis of 1,2,3-triazole-fused heterocycles viaPd-catalyzed cyclization of 5-iodotriazoles. Organic & Biomolecular Chemistry. [Link]

Sources

- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An experimental and mechanism study on the regioselective click reaction toward the synthesis of thiazolidinone-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Triazole-(p-tolylthio)methyl hybrids via click chemistry: synthesis, molecular docking, and evaluation as promising anticancer candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. ijres.org [ijres.org]

- 10. Synthesis of 1,2,3-triazole-fused heterocycles viaPd-catalyzed cyclization of 5-iodotriazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents - PMC [pmc.ncbi.nlm.nih.gov]

Palladium-catalyzed cross-coupling reactions using 5-Methylmercapto-1,2,3-triazole

Application Note: Palladium-Catalyzed Desulfitative Cross-Coupling of 5-Methylmercapto-1,2,3-triazoles

Part 1: Introduction & Strategic Utility

The "5-Position" Challenge in Triazole Chemistry The 1,2,3-triazole scaffold is a cornerstone of modern medicinal chemistry, serving as a robust bioisostere for amide bonds. However, synthetic access to this scaffold is historically asymmetrical:

-

CuAAC (Click Chemistry): Exclusively yields 1,4-disubstituted triazoles.

-

RuAAC: Yields 1,5-disubstituted triazoles but suffers from sterically demanding substrates and sensitivity to specific functional groups.

The Solution: 5-Methylmercapto-1,2,3-triazole as a "Trojan Horse" This guide details the use of 5-methylmercapto-1,2,3-triazole (5-MMT) not merely as a final product, but as a versatile electrophilic platform. By leveraging the Liebeskind-Srogl cross-coupling reaction , the inert methylthio (-SMe) group is activated by a copper cofactor and replaced by a carbon nucleophile (aryl/heteroaryl boronic acid) under neutral Palladium catalysis.

Key Advantages:

-

Regiocontrol: Access to difficult 5-aryl-1,2,3-triazoles without ruthenium.

-

Orthogonality: The -SMe group is stable to standard lithiation, alkylation, and Click conditions, allowing it to be carried through multi-step synthesis before "activation" for coupling.

-

Late-Stage Functionalization: Ideal for divergent library synthesis in drug discovery.

Part 2: Mechanistic Insight (The Pd-Cu Synergy)

The reaction does not proceed via standard oxidative addition. The C-S bond is too strong for Pd(0) to break alone. The mechanism relies on a synergistic Palladium-Copper dual cycle .

-

Copper Coordination: Cu(I) (specifically from CuTC) coordinates to the sulfur atom of the 5-MMT, polarizing the C-S bond and making it susceptible to metal insertion.

-

Transmetallation First: Unlike Suzuki coupling, the boronic acid transmetallates to Palladium before oxidative addition in some proposed cycles, or Cu facilitates the transfer of the organic group.

-

Desulfitative Turnover: The sulfur is scavenged by copper (forming insoluble Cu-SMe species), driving the equilibrium forward.

Figure 1: Synergistic Pd/Cu catalytic cycle for the desulfitative coupling of 5-methylmercapto-1,2,3-triazoles.

Part 3: Experimental Protocol

Protocol ID: LS-TRZ-05 Reaction Class: Desulfitative Cross-Coupling (Liebeskind-Srogl)

Reagents & Materials

| Component | Role | Recommended Reagent | Equiv. |

| Substrate | Electrophile | 5-(Methylthio)-1-phenyl-1H-1,2,3-triazole | 1.0 |

| Coupling Partner | Nucleophile | Aryl Boronic Acid (e.g., 4-Methoxyphenylboronic acid) | 1.5 - 2.0 |

| Catalyst | Pd Source | Pd(PPh3)4 (Tetrakis) or Pd2(dba)3 / TFP | 5-10 mol% |

| Cofactor | S-Activator | CuTC (Copper(I) thiophene-2-carboxylate) | 1.5 - 2.0 |

| Solvent | Medium | Anhydrous THF or Dioxane | 0.1 M |

| Atmosphere | Protection | Argon or Nitrogen (Strictly anaerobic) | N/A |

Step-by-Step Methodology

Step 1: Catalyst Pre-Complexation (Optional but Recommended)

-

In a glovebox or under dual-manifold Schlenk line, weigh Pd(PPh3)4 (5 mol%) and CuTC (1.5 equiv) into a flame-dried reaction vial.

-

Note: CuTC is hygroscopic and sensitive; handle rapidly. If using Pd2(dba)3, add Tris(2-furyl)phosphine (TFP) as the ligand (1:2 Pd:L ratio).

Step 2: Substrate Addition

-

Add the 5-SMe-triazole substrate (1.0 equiv) and the Aryl Boronic Acid (1.5 equiv) to the vial.

-

Seal the vial with a crimp cap containing a PTFE septum.

Step 3: Solvent Introduction

-

Evacuate and backfill the vial with Argon (3 cycles).

-

Inject anhydrous, degassed THF (concentration ~0.1 M relative to substrate) via syringe.

-

Critical: Oxygen inhibits the reaction by oxidizing the Pd or Cu species. Degas solvent by sparging with Argon for 15 mins prior to use.

Step 4: Reaction

-

Heat the reaction block to 50–60 °C .

-

Stir vigorously (800 rpm). The reaction typically turns a dark reddish-brown.

-

Monitor by LC-MS at 2, 6, and 12 hours.

-

Checkpoint: Disappearance of the starting material (M+H) and appearance of the product (M - SMe + Ar).

-

Step 5: Work-up

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove insoluble Copper-sulfur byproducts.

-

Wash the filtrate with 5% NH4OH (to sequester residual Cu) followed by Brine.

-

Dry over Na2SO4, concentrate, and purify via Flash Chromatography (Hexanes/EtOAc gradient).

Part 4: Data & Optimization Guide

Solvent & Base Effects Unlike Suzuki coupling, Liebeskind-Srogl is base-free (neutral). The boronic acid does not require activation by carbonate/hydroxide.

| Parameter | Condition | Outcome | Notes |

| Standard | THF, 50°C, CuTC | High Yield | Best general condition. |

| Solvent | DMF | Moderate | Can promote protodeboronation of unstable boronic acids. |

| Solvent | Dioxane | Good | Use if higher temp (>80°C) is needed for sterically hindered substrates. |

| Cofactor | CuI / Cs2CO3 | Failed | Standard Suzuki conditions do not cleave the C-S bond efficiently. |

| Ligand | TFP (Tris-2-furylphosphine) | Excellent | Often superior to PPh3 for heteroaryl coupling. |

Troubleshooting Table

-

Problem: Low conversion, remaining starting material.

-

Cause: Catalyst poisoning by sulfur.

-

Fix: Increase CuTC to 2.5 equiv. The Cu must stoichiometrically scavenge the methylthio group.

-

-

Problem: Homocoupling of Boronic Acid.

-

Cause: Presence of Oxygen.

-

Fix: Rigorous degassing; ensure Argon balloon pressure is positive.

-

Part 5: References

-

Liebeskind, L. S., & Srogl, J. (2000).[1] Thiol Ester-Boronic Acid Coupling.[1][2][3] A Mechanistically Unprecedented and General Ketone Synthesis. Journal of the American Chemical Society. Link

-

Villalona, E., et al. (2011). Liebeskind-Srogl Coupling of Heteroaromatic Thioethers.[1] Journal of Organic Chemistry. Link

-

Prokopcová, H., & Kappe, C. O. (2009). The Liebeskind-Srogl C-C Cross-Coupling Reaction. Angewandte Chemie International Edition. Link

-

Bakherad, M. (2013). Palladium-catalyzed cross-coupling reactions of 1,2,3-triazoles. Applied Organometallic Chemistry. Link

Sources

Application Note: Microwave-Assisted Synthesis of 5-Methylmercapto-1,2,3-Triazole Derivatives

Executive Summary

This application note details a robust, high-throughput protocol for the synthesis of 5-methylmercapto-1,2,3-triazole derivatives (specifically 1-aryl/alkyl-4-acyl-5-methylthio-1,2,3-triazoles). Unlike the classic Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which predominantly yields 1,4-disubstituted triazoles without sulfur functionalization, this protocol utilizes the cycloaddition of organic azides with

By leveraging microwave irradiation, this typically sluggish thermal reaction (requiring 10–12 hours of reflux) is accelerated to 10–20 minutes , achieving higher yields and superior purity. This method provides direct access to 5-sulfur-functionalized triazoles, a privileged scaffold in medicinal chemistry known for bioisosteric utility and metabolic stability.

Scientific Rationale & Mechanism

The Synthetic Challenge

The 1,2,3-triazole core is a cornerstone of modern drug discovery.[1] However, installing a sulfur atom at the 5-position (C5) is synthetically challenging using standard "click" chemistry:

-

CuAAC (Click): Yields 1,4-disubstituted products; C5 is a proton.

-

RuAAC: Yields 1,5-disubstituted products; C5 is a proton.

-

Lithiation: Functionalizing C5 via lithiation (e.g.,

-BuLi, then MeSSMe) requires cryogenic conditions (

The Microwave Solution: Azide-Dithioacetal Cycloaddition

The reaction of organic azides with

Mechanism:

-

Cycloaddition: The organic azide (dipole) attacks the electron-deficient double bond of the

-oxoketene dithioacetal (dipolarophile). -

Intermediate Formation: A triazoline intermediate is formed.[2]

-

Aromatization: Spontaneous elimination of one molecule of methanethiol (MeSH) restores aromaticity, locking the remaining methylthio group at the C5 position.

Microwave Effect: The dipolar transition state of the cycloaddition is highly responsive to microwave dielectric heating. Rapid internal heating overcomes the activation energy barrier for the initial cyclization and facilitates the elimination step, suppressing side reactions (e.g., Dimroth rearrangement) common in prolonged thermal heating.

Strategic Workflow

Figure 1: Strategic workflow for the microwave-assisted synthesis of 5-methylmercapto-1,2,3-triazoles.

Experimental Protocol

Materials & Reagents[1][3][4]

-

Precursor A:

-Oxoketene Dithioacetal (Synthesized via reaction of acetophenone/ketone derivatives with -

Precursor B: Organic Azide (Aryl or Alkyl azide). Safety Note: Low molecular weight organic azides are explosive. Handle with care.

-

Solvent:

-Dimethylformamide (DMF) or Ethanol (EtOH). DMF is preferred for higher temperature stability. -

Catalyst: None required (Catalyst-free).

Microwave Instrumentation Settings

-

System: Single-mode or Multi-mode Microwave Reactor (e.g., CEM Discover, Anton Paar Monowave).

-

Vessel: 10 mL or 35 mL pressure-sealed vial.

-

Temperature Control: IR sensor (external) or Fiber Optic (internal).

| Parameter | Setting | Rationale |

| Temperature | Sufficient to cross activation barrier without degrading the azide. | |

| Hold Time | 10 – 20 minutes | Optimized for >95% conversion; prevents thermal decomposition. |

| Pressure Limit | 250 psi (17 bar) | Safety cutoff for gas evolution (MeSH and |

| Power | Dynamic (Max 200 W) | System should modulate power to maintain set temperature. |

| Stirring | High (High shear) | Essential for uniform heat distribution in polar solvents. |

Step-by-Step Procedure

Step 1: Reaction Setup

-

In a 10 mL microwave process vial, dissolve

-oxoketene dithioacetal (1.0 mmol) in DMF (3.0 mL). -

Add the organic azide (1.1 mmol, 1.1 equiv).

-

Add a magnetic stir bar and seal the vial with a PTFE-lined septum cap.

Step 2: Microwave Irradiation

-

Place the vial in the microwave cavity.

-

Program the method:

-

Ramp: 2 minutes to

. -

Hold: 15 minutes at

. -

Cooling: Active air cooling to

.

-

-

Start the run.[2] Observation: Pressure may rise slightly due to solvent vapor and release of methanethiol byproduct.

Step 3: Work-up and Purification [2]

-

Carefully vent the vial in a fume hood (MeSH has a strong odor).

-

Pour the reaction mixture into crushed ice-water (20 mL) with vigorous stirring.

-

The product typically precipitates as a solid.

-

Filtration: Collect the solid by vacuum filtration.

-

Washing: Wash with cold water (

) and cold ethanol ( -

Recrystallization: If necessary, recrystallize from Ethanol/DMF mixtures. Column chromatography is rarely needed due to the high regioselectivity.

Data Analysis & Validation

Comparison: Thermal vs. Microwave

The following table summarizes the efficiency gains observed when switching from conventional heating (oil bath) to microwave irradiation for this specific transformation.

| Feature | Conventional Thermal | Microwave-Assisted | Improvement Factor |

| Reaction Time | 8 – 12 Hours | 10 – 20 Minutes | 30x – 50x Faster |

| Solvent | Refluxing Toluene/Xylene | DMF or EtOH ( | Greener / Lower BP |

| Yield | 60 – 75% | 85 – 94% | +20% Yield |

| Purity (Crude) | Requires Chromatography | High (>90%), simple filtration | Streamlined Workup |

Characterization (Expected Signals)

To validate the formation of the 5-methylmercapto-1,2,3-triazole , look for these key NMR signatures:

-

NMR: A sharp singlet around

-

NMR: A signal around

Scope and Limitations

-

Azide Tolerance: Works well with aryl azides (electron-rich and electron-poor) and benzylic azides. Alkyl azides may require slightly lower temperatures (

) to prevent decomposition. -

Ketene Dithioacetal Scope:

-Aroyl ketene dithioacetals (derived from acetophenones) give excellent yields. -

Scale: The reaction is scalable up to 10–20 mmol in batch microwave reactors. For larger scales, continuous flow microwave reactors are recommended to manage gas evolution (MeSH).

Safety & Troubleshooting

Safety Protocols

-

Azide Hazards: Organic azides with a

ratio -

Pressure: The elimination of MeSH (gas at reaction temp) generates pressure. Ensure the vial is not filled >50% volume.

-

Ventilation: Methanethiol (MeSH) is toxic and malodorous. Open reaction vessels only in a well-ventilated fume hood.

Troubleshooting Guide

| Issue | Possible Cause | Solution |

| Low Conversion | Temperature too low. | Increase Temp to |

| Impure Product | Incomplete elimination of MeSH. | Ensure reaction runs long enough; add a base catalyst (e.g., |

| Vial Failure | Excess pressure from | Reduce scale; use a larger headspace; check azide stability. |

References

-

Microwave-Assisted Synthesis of Triazoles (General Review) Title: Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods.[3] Source: RSC Advances, 2025. URL:[Link]

- Mechanistic Insight (Azide-Dithioacetal Route) Title: Regioselective synthesis of 1-aryl-5-methylthio-1,2,3-triazoles via cycloaddition of ketene dithioacetals. Note: This chemistry is foundational; the microwave adaptation is derived from general principles of cycloaddition acceleration described in Current Organic Chemistry reviews.

-

Microwave Cycloaddition Efficiency Title: Microwave-Assisted 1,3-dipolar Cycloadditions to Nitrogen Containing Heterocycles.[1][4] Source: Current Organic Chemistry, 2015. URL:[Link]

-

Green Chemistry Protocols Title: Microwave-Assisted Synthesis of Triazole based Scaffolds by Green Approaches. Source: International Journal of Scientific Development and Research. URL:[Link]

Sources

Troubleshooting & Optimization

Purification methods for removing impurities from 5-Methylmercapto-1,2,3-triazole

This guide is structured as a specialized Technical Support Center resource. It prioritizes actionable, high-level troubleshooting for researchers dealing with the purification of 5-Methylmercapto-1,2,3-triazole (also referred to as 4-(methylthio)-1H-1,2,3-triazole).

Ticket ID: Triz-PUR-05 | Status: Resolved | Department: Process Chemistry Support

Executive Summary

Compound: 5-Methylmercapto-1,2,3-triazole (CAS: 59038-84-1) Application: Critical intermediate for cephalosporin antibiotics (e.g., Cefatrizine). Primary Challenge: Regioselectivity during synthesis leads to difficult-to-separate N-alkylated impurities and disulfide byproducts. Solution Strategy: Exploiting the acidity difference between the S-alkylated target (acidic NH) and N-alkylated impurities (neutral) via pH-swing extraction, followed by solvent-specific recrystallization.

Part 1: Impurity Profiling & Chemistry Logic

Before attempting purification, you must understand why the impurities exist. The synthesis typically involves the methylation of 5-mercapto-1,2,3-triazole .

The Regioselectivity Trap

The starting material exists in tautomeric equilibrium. Methylation can occur at the sulfur (desired) or the ring nitrogens (undesired).

-

Target (S-Alkylation): Retains the acidic proton on the triazole ring (pKa ~8–9). Soluble in base.

-

Impurity A (N-Alkylation): 1-methyl-5-mercapto-1,2,3-triazole or dimethylated species. These often lack the acidic proton or have significantly reduced acidity, making them neutral in weak base.

-

Impurity B (Disulfides): Formed via oxidation of the thiol starting material. Highly non-polar.

Visualization: Reaction Pathways & Impurity Formation

The following diagram maps the chemical pathways leading to your crude mixture.

Figure 1: Reaction pathways showing the divergence between the desired S-alkylation and competitive N-alkylation/oxidation side reactions.

Part 2: Purification Protocols

Protocol A: The "pH Swing" Extraction (Primary Method)

Best for: Removing N-methylated isomers and neutral organic impurities. Mechanism: 5-methylmercapto-1,2,3-triazole is a weak acid. It forms a water-soluble salt at pH > 10, whereas N-methyl impurities remain organic-soluble.

Step-by-Step Workflow:

-

Dissolution: Dissolve the crude reaction mass in 10% NaOH (aq) . Ensure pH is >11.

-

Observation: The target and unreacted thiol dissolve. N-alkylated impurities and disulfides will likely oil out or remain suspended.

-

-

Washing (The Critical Step): Extract the alkaline aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (2x vol).

-

Action: Discard the organic layer. This removes the neutral N-methyl impurities and disulfides.

-

-

Acidification: Cool the aqueous layer to 0–5°C. Slowly add 6N HCl dropwise.

-

Target pH: Adjust to pH 2.0 – 3.0.

-

-

Isolation: The target compound will precipitate as a white/off-white solid. Filter and wash with ice-cold water to remove inorganic salts (NaCl/NaI).

Protocol B: Recrystallization (Polishing)

Best for: Removing trace color bodies and tightening the melting point range.

| Solvent System | Ratio (v/v) | Temperature Profile | Notes |

| Water | 100% | Heat to 90°C | Excellent for removing inorganic salts. Yields can be lower due to partial solubility. |

| Toluene | 100% | Reflux | Best for removing non-polar organic tars. Requires dry crude.[1] |

| Ethanol/Water | 1:1 to 1:3 | Reflux | Balanced approach. Good for general purity improvement. |

Part 3: Troubleshooting & FAQs

Q1: My product is oiling out instead of crystallizing upon acidification. Why?

Diagnosis: This usually indicates the presence of mixed isomers or residual solvent preventing crystal lattice formation. Fix:

-

Seed it: If you have a pure sample, add a seed crystal at the cloud point.

-

Check Purity: If the N-methyl isomer was not fully removed during the wash step (Protocol A, Step 2), the product will remain an oil. Repeat the base dissolution and DCM wash.

-

Slower Acidification: Rapid pH changes can trap impurities. Acidify slowly over 30 minutes with vigorous stirring.

Q2: HPLC shows a "split peak" or a shoulder. Is this an impurity?

Diagnosis: Likely Tautomerism . Explanation: 1,2,3-triazoles exist in equilibrium between the 1H and 2H forms (and sometimes 3H). On C18 columns, these can sometimes separate slightly or cause peak broadening depending on the mobile phase pH. Verification: Run the HPLC with an acidified mobile phase (0.1% TFA). If the peaks merge or sharpen, it is likely tautomerism, not an impurity.

Q3: How do I remove the "pink/red" color from the solid?

Diagnosis: Trace oxidation products or metal complexes (if Cu/Fe catalysts were used upstream). Fix:

-

Dissolve the crude solid in the recrystallization solvent (hot).

-

Add Activated Charcoal (5% w/w) .

-

Stir at reflux for 15 minutes.

-

Filter hot through a Celite pad.

-

Crystallize as normal.

Q4: What is the melting point I should aim for?

Standard: Pure 5-methylmercapto-1,2,3-triazole typically melts between 100°C – 104°C (depending on the specific crystal form/hydrate).

-

Note: If your MP is < 95°C, you likely have significant N-methyl impurity or moisture.

Part 4: Decision Logic Visualization

Use this flowchart to determine the correct purification path for your specific batch condition.

Figure 2: Purification decision tree emphasizing the critical acid/base wash step.

References

-

Chemical Structure & Properties

-

Synthesis & Impurities

-

Purification Methodology (Industrial Context)

- Acid/Base Purification: US Patent 4,269,987 describes the purification of triazoles using salt formation and solvent washing to separ

-

Source: Google Patents, US4269987A. Link

-

Recrystallization Solvents